1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid
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Overview
Description
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolopyridine analogues with high yield and enantioselectivity . Another method includes the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups
Scientific Research Applications
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders. .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-C]pyridine: A compound with a similar structure but different electronic and steric properties.
1H-Pyrazolo[4,3-C]pyridine: Another isomer with unique chemical and biological properties.
The uniqueness of this compound lies in its specific fusion pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXKEYPUYHMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)C(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725528 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260648-73-4 |
Source
|
Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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